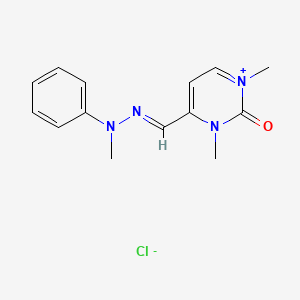
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is a synthetic organic compound belonging to the pyrimidinium class This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Substitution Reactions:
Oxidation: The 2-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the pyrimidinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride involves its interaction with molecular targets and pathways within biological systems. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression.
Cellular Signaling: Affecting cellular signaling pathways to alter cell behavior and function.
相似化合物的比较
Similar Compounds
Pyrimidinium Chloride: A simpler pyrimidinium compound with similar properties.
Phenylhydrazone Derivatives: Compounds with similar hydrazone functional groups.
Dimethylpyrimidine Derivatives: Compounds with similar dimethyl substitutions on the pyrimidine ring.
Uniqueness
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
73297-08-2 |
|---|---|
分子式 |
C14H17N4O.Cl C14H17ClN4O |
分子量 |
292.76 g/mol |
IUPAC 名称 |
1,3-dimethyl-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]pyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C14H17N4O.ClH/c1-16-10-9-13(17(2)14(16)19)11-15-18(3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GDRDLKDNLFFMSS-UHFFFAOYSA-M |
手性 SMILES |
CN1C(=CC=[N+](C1=O)C)/C=N/N(C)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CN1C(=CC=[N+](C1=O)C)C=NN(C)C2=CC=CC=C2.[Cl-] |
相关CAS编号 |
84912-24-3 73297-08-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


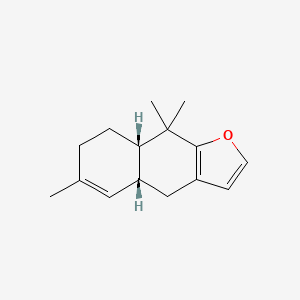

![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
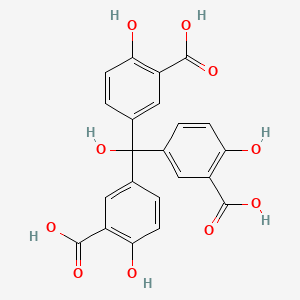
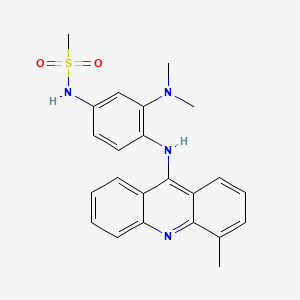


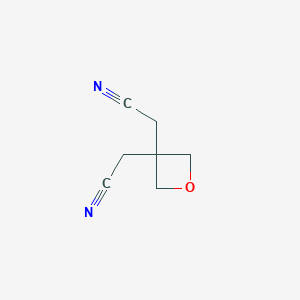
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
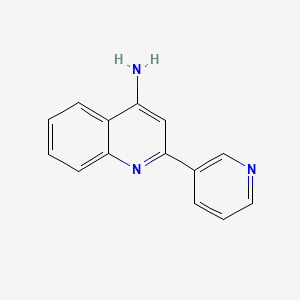
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
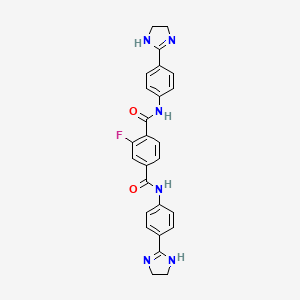
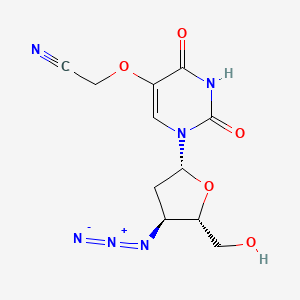
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
